N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
Synthesis Analysis
This would typically involve a detailed examination of the steps required to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents required.Molecular Structure Analysis
This would involve examining the molecular structure of the compound, including its atomic composition, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, including any reactions it can catalyze or participate in as a reactant or product.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Biological Screening and Molecular Docking Studies of Sulfonamides
A study focused on the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety. These compounds were evaluated for their inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase, as well as their antimicrobial properties against various bacterial strains. The synthesized compounds showed good inhibition of lipoxygenase and moderate inhibition of other enzymes, with some exhibiting notable antibacterial effects. Molecular docking studies further corroborated these findings, suggesting potential applications in designing enzyme inhibitors and antimicrobial agents (Irshad et al., 2016).
Design and Evaluation of Sulfonamides with 1,4-Benzodioxane Nucleus
Another research work reported the design, synthesis, and biological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, which were synthesized as a multistep sequence. These compounds exhibited moderate activity against butyrylcholinesterase and acetylcholinesterase but showed promising activity against lipoxygenase. Some derivatives displayed significant antimicrobial activities, suggesting their potential in developing new therapeutic agents with enzyme inhibitory and antimicrobial properties (Irshad et al., 2019).
Enzyme Inhibitory Activity of Pyridine-Dicarboxamide-Based Sulfonamides
Research into pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups highlighted their potential as inhibitors for carbonic anhydrase and cholinesterase enzymes. These compounds exhibited IC50 values comparable to known inhibitors, indicating their potential as candidates for further studies in the field of enzyme inhibition (Stellenboom & Baykan, 2019).
Safety And Hazards
This would involve studying any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve discussing potential future research directions involving the compound, such as new applications, improvements to its synthesis, or further studies of its properties or mechanism of action.
I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-25-11-8-18-14-17(4-6-20(18)25)21(26-9-2-3-10-26)16-24-31(27,28)19-5-7-22-23(15-19)30-13-12-29-22/h4-7,14-15,21,24H,2-3,8-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMBYKGYUFAZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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